4-Hydroxymandelate as a Kinetic Outlier in L-Mandelate Dehydrogenase: Divergent Catalytic Behavior Versus Mandelate and Para-Substituted Analogs
In a systematic kinetic analysis of L-(+)-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis, 4-hydroxymandelate was identified as the sole substrate among nine tested analogs (including mandelate, 4-chloromandelate, 4-methylmandelate, and 4-methoxymandelate) whose log kcat value did not correlate with Taft's dual substituent constant (σ⁻) [1]. All other para-substituted analogs exhibited a linear free-energy relationship with a positive reaction constant ρ of 0.36 ± 0.07, indicating that 4-hydroxymandelate engages the enzyme's catalytic mechanism via a fundamentally distinct pathway [1].
| Evidence Dimension | Linear free-energy relationship (LFER) correlation for log kcat versus Taft's σ⁻ substituent constant |
|---|---|
| Target Compound Data | 4-Hydroxymandelate: does NOT correlate with σ⁻; behaves as a kinetic outlier [1] |
| Comparator Or Baseline | Mandelate and seven para-substituted analogs (4-F, 4-Cl, 4-Br, 4-Me, 4-OMe, 4-OH, 4-NO2): all show good correlation with σ⁻, yielding ρ = 0.36 ± 0.07 [1] |
| Quantified Difference | Qualitative divergence from established LFER model; the only substrate among nine tested that deviates from the correlation [1] |
| Conditions | L-MDH from Rhodotorula graminis; 25°C; pH 7.5; kinetic assay using ferricyanide as electron acceptor [1] |
Why This Matters
For researchers developing biocatalytic processes involving L-MDH, 4-hydroxymandelate cannot be modeled using standard substituent-effect predictions; its procurement is essential for any mechanistic or engineering study targeting this specific hydroxylation pattern.
- [1] Substrate analogues as probes of the catalytic mechanism of L-mandelate dehydrogenase from Rhodotorula graminis. Biochemical Journal, 1994, 298(Pt 1): 87-91. View Source
